K4-S4
CAS No.:
Cat. No.: VC3665742
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Chemical Structure and Properties of K4-S4
K4-S4 and its derivatives are cationic amphipathic peptides, characterized by a high positive charge that plays a crucial role in their antimicrobial activity. The positive charge facilitates interaction with the negatively charged bacterial cell membranes, contributing to their selective toxicity against microbial cells while potentially sparing mammalian cells.
The amphipathic nature of K4-S4 enables it to disrupt bacterial cell membranes by forming pores or causing membrane disintegration, leading to cell death. This mechanism of action differs from that of conventional antibiotics, potentially reducing the likelihood of resistance development.
Antimicrobial Activity Spectrum
In Vitro Antimicrobial Activity
K4-S4 and its derivatives have demonstrated impressive in vitro antimicrobial activity against a broad spectrum of clinically relevant pathogens. The 28-residue derivative K4K20-S4 has shown particularly potent activity, with MICs ranging from 1 to 4 μg/ml against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa, and 1 to 16 μg/ml against Escherichia coli . The shorter derivatives K4-S4(1-16) and K4-S4(1-13) exhibited comparable or slightly higher MICs, indicating that even truncated versions maintain substantial antimicrobial efficacy.
Table 1 below summarizes the MIC values of various dermaseptin S4 derivatives against different bacterial species:
Peptide | B. cereus (μM) | S. aureus (μM) | E. coli (μM) | P. aeruginosa (μM) |
---|---|---|---|---|
S4(1-15) | 3 | 9 ± 3 | 3 | 6 |
K4-S4 variants* | 2-3 | 3-9 | 6-12.5 | 1.5-4.5 |
NC7-S4(2-15) | 2 ± 1 | 9 ± 3 | 6 | 1.5 |
NC12-S4(2-15) | 3 | 3 | 6 | 4.5 ± 1.5 |
*Composite range based on available data for K4-S4 derivatives
A particularly noteworthy property of these peptides is their rapid bactericidal activity. In vitro studies have demonstrated that K4-S4 derivatives can reduce viable bacterial counts of both E. coli and S. aureus by 6 log units in 30 minutes or less . This rapid action represents a significant advantage over many conventional antibiotics, which often require longer exposure times to achieve comparable reductions in bacterial load.
In Vivo Efficacy
The antimicrobial efficacy of K4-S4 derivatives extends beyond in vitro settings to demonstrable in vivo activity. In a peritonitis model using mice infected with P. aeruginosa, shorter derivatives like K4-S4(1-13) and K4-S4(1-16) showed significant protective effects. Specifically, naive mice in the vehicle control group exhibited 75% mortality, while those that received a single intraperitoneal injection (4.5 mg/kg) of K4-S4(1-16) or K4-S4(1-13) showed markedly reduced mortality rates of 18% and 36%, respectively . These findings suggest that the in vitro antimicrobial properties of these peptides translate effectively to in vivo settings, highlighting their potential therapeutic value.
Comparative Advantages Over Other Antimicrobial Peptides
When compared to other antimicrobial peptides such as MSI-78 or PG-1, K4-S4(1-13) exhibits at least equivalent potency against bacteria but displays reduced toxicity against human erythrocytes . This improved selectivity index is crucial for therapeutic applications, as it potentially allows for effective antimicrobial action with minimal host cell damage.
The balance between antimicrobial efficacy and cytotoxicity varies among different K4-S4 derivatives. For instance, while the full-length K4-S4 demonstrates potent antibacterial activity, it also exhibits the highest hemolytic activity among the tested derivatives . In contrast, truncated and modified versions such as K4-S4(1-16)a and K4-S4(1-15)a maintain strong antimicrobial activity while causing significantly less hemolysis, suggesting their superior potential for therapeutic applications.
Agricultural Applications in Animal Husbandry
Use in Bovine Semen Preservation
Beyond medical applications, K4-S4 derivatives have shown promise in agricultural settings, particularly in animal husbandry. A notable application involves the use of these peptides to control bacterial contamination in fresh bovine semen, a significant concern in artificial insemination practices.
Researchers have evaluated several dermaseptin S4 derivatives, including K4-S4, for their ability to eliminate bacterial contaminants in bovine semen while maintaining sperm viability and motility . The studies revealed that derivatives with higher positive charges, including K4-S4, demonstrated greater potency against bacterial strains but also higher toxicity to sperm cells.
Optimal Derivatives for Agricultural Use
Among the tested peptides, K4-S4(1-16)a and K4-S4(1-15)a at a concentration of approximately 15 μM emerged as the most promising candidates for use in fresh bovine semen . At this concentration, these derivatives exhibited potent antibacterial activity against the evaluated strains while causing minimal hemolysis and maintaining sperm motility. This optimal balance between antimicrobial efficacy and reproductive cell preservation makes these particular derivatives especially valuable for agricultural applications.
The dose-dependent effects of these peptides on sperm motility were thoroughly investigated, with K4-S4 showing the most pronounced reduction in motility, while K4-S4(1-16)a and K4-S4(1-15)a demonstrated the least impact . These findings further support the superior selectivity of these truncated, amidated derivatives for agricultural applications.
Structure-Activity Relationship Studies
Effect of Truncation on Antimicrobial Activity
Research on dermaseptin S4 derivatives has provided valuable insights into structure-activity relationships. Progressive truncation of the peptide sequence generally leads to diminished antimicrobial activity. For instance, deletion of 1 to 3 residues from the N-terminus of S4(1-15) resulted in a progressive loss of potency, with S4(4-15) showing minimal activity against the tested bacteria .
Impact of N-terminal Modifications
Interestingly, replacing the deleted amino acids with fatty acids often restored or even enhanced the peptide's potency. Various acyl moieties, including heptanoic acid (C7) and dodecanoic acid (C12), were conjugated to truncated derivatives of S4(1-15) with promising results . These modifications influenced both the hydrophobicity and charge of the peptides, parameters known to significantly impact antimicrobial activity.
The recovery of antimicrobial activity through acylation suggests potential strategies for further optimizing K4-S4 derivatives. Similar approaches could be applied to K4-S4 and its variants to enhance their properties or develop new derivatives with improved characteristics.
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